2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol
Description
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol is a fluorinated ethanediol derivative characterized by a trifluoromethyl group and a 2-oxazolyl substituent.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO3/c6-5(7,8)4(10,11)3-9-1-2-12-3/h1-2,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGKZOWPYVNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol typically involves the reaction of 2-oxazoline with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity. Research indicates that fluorinated compounds often enhance metabolic stability and bioavailability of drugs. The oxazole moiety is known for its role in various pharmacological activities, including anti-cancer and anti-diabetic effects.
Case Study: Anti-Cancer Activity
Recent studies have explored the anti-cancer properties of related fluorinated compounds. For instance, derivatives of oxazoles have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and DNA damage . The incorporation of trifluoromethyl groups can enhance these effects by increasing the lipophilicity and cellular uptake of the compounds.
Material Science
Fluorinated compounds like 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol are valuable in developing advanced materials due to their unique thermal and chemical stability. They can be utilized in creating coatings or polymers that require high resistance to solvents and degradation.
Case Study: Polymer Development
Research has demonstrated that incorporating trifluoromethyl groups into polymer backbones can significantly improve their thermal stability and hydrophobicity. This makes them suitable for applications in harsh environments such as aerospace and automotive industries.
Agricultural Chemistry
The compound may also find applications in agrochemicals. Fluorinated compounds are often used as pesticides or herbicides due to their enhanced efficacy and lower environmental impact compared to traditional chemicals.
Case Study: Herbicidal Activity
Studies have indicated that oxazole derivatives exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth. The trifluoromethyl group can enhance the herbicidal activity by improving the compound's penetration into plant tissues .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to modulation of biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Polarity: The 2-oxazolyl group introduces higher polarity compared to phenyl or furyl substituents due to its nitrogen and oxygen atoms, reducing logP (lipophilicity) relative to 2,2,2-trifluoro-1-(3-furyl)ethanol (logP 1.395) . In contrast, chlorophenyl analogs (e.g., 1-(2-amino-5-chlorophenyl)-...) exhibit enhanced bioavailability for antimicrobial applications due to halogenated aromatic systems .
Fluorine Effects: The trifluoromethyl group enhances metabolic stability and electronegativity, a feature shared with compounds like 2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate (CAS-derived C10H12F3O4P), which is used in organophosphorus chemistry .
Biological Activity: While direct data on the target compound’s bioactivity is scarce, structurally related phenacyl azoles (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol) demonstrate antifungal properties via inhibition of cytochrome P450 enzymes . The oxazole moiety may similarly interact with biological targets but with distinct binding affinities.
Key Observations:
- Synthesis Challenges : Fluorinated ethanediols often require anhydrous conditions to prevent hydrolysis, as seen in chloral hydrate derivatives .
Biological Activity
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol (CAS Number: 2070896-38-5) is a fluorinated compound characterized by a trifluoromethyl group and an oxazole ring. Its unique structure positions it as a significant candidate for biological research and potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 183.09 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity and biological stability, while the oxazole ring contributes to its ability to form hydrogen bonds and interact with enzyme active sites. This interaction can modulate biochemical pathways, leading to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
One of the notable activities is its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Studies have shown that similar fluorinated compounds can act as slow-binding inhibitors of AChE, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Preliminary investigations suggest that compounds with oxazole rings often display antimicrobial properties. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
In vitro studies are necessary to evaluate the cytotoxic effects of this compound on various cancer cell lines. Similar compounds have shown promise in inducing apoptosis in cancer cells through various mechanisms.
Case Studies and Research Findings
Future Directions
Research on this compound should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and cellular targets.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) Analysis : Identifying how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
